1,2,4,5-Tetrachloro-3,6-dimethoxybenzene

Overview

Description

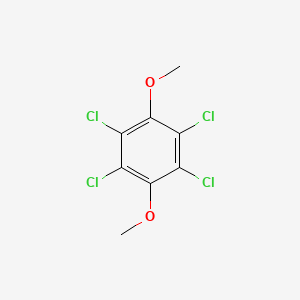

1,2,4,5-Tetrachloro-3,6-dimethoxybenzene (CAS: 944-78-5) is a chlorinated aromatic compound with the molecular formula C₈H₆Cl₄O₂ and a molecular weight of 275.944 g/mol . Its structure consists of a benzene ring substituted with four chlorine atoms (at positions 1, 2, 4, and 5) and two methoxy groups (at positions 3 and 6). This compound is also known as drosophilin A methyl ether (DAME), a secondary metabolite first identified in fungi such as Parasola conopilea (formerly Drosophila subatrata) .

Preparation Methods

The synthesis of 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene typically involves the chlorination of 1,4-dimethoxybenzene. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the 2, 3, 5, and 6 positions of the benzene ring . Industrial production methods may involve similar chlorination processes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,2,4,5-Tetrachloro-3,6-dimethoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of hydroquinone derivatives.

Oxidation Reactions: The methoxy groups can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or dechlorinated products.

Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, potassium permanganate (KMnO₄) for oxidation, and hydrogen gas (H₂) with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

-

Chemistry:

- Precursor in Organic Synthesis: The compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for various substitution reactions that are vital in organic chemistry.

- Reactivity Studies: It is utilized to study nucleophilic aromatic substitution reactions and oxidation processes involving methoxy groups.

-

Biology:

- Antimicrobial Activity: Research indicates that 1,2,4,5-tetrachloro-3,6-dimethoxybenzene exhibits antimicrobial properties against various pathogens such as Escherichia coli and Staphylococcus aureus.

- Fungal Detection: The compound has been identified as a key volatile marker in the detection of pathogenic wood-rotting fungi using electronic nose technology (e-nose). Studies have shown its consistent presence in samples of Fulvifomes siamensis, aiding in the diagnosis of fungal infections .

- Medicine:

- Industry:

Antimicrobial Properties

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against common bacterial strains. The findings suggest its potential use as a biocide in agricultural applications.

Cancer Cell Line Study

In vitro studies involving various human cancer cell lines indicated that treatment with this compound resulted in increased apoptosis rates. The mechanism was linked to mitochondrial dysfunction and activation of apoptotic pathways.

Fungal Detection Using E-Nose Technology

Field studies utilizing electronic nose technology revealed that this compound can effectively differentiate between fungal species based on their volatile profiles. This highlights its utility in environmental monitoring and pathogen detection.

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s highly chlorinated structure allows it to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s concentration .

Comparison with Similar Compounds

Key Properties and Sources:

- Natural Sources : Isolated from fungi (Fulvifomes siamensis, Phellinus gilvus) and plants (Dracaena cochinchinensis) .

- Applications: Serves as a biomarker for detecting F. siamensis infections in urban trees due to its unique volatile profile . Potential biomedical applications include antineoplastic properties and herbicide development .

Comparison with Structurally Similar Compounds

1,2,4,5-Tetrachloro-3,6-dinitrobenzene (CAS: 20098-38-8)

- Structure : Chlorine and nitro groups replace methoxy substituents.

- Molecular Formula : C₆Cl₄N₂O₄; Molecular Weight: 305.89 g/mol .

- Properties : Higher melting point (232–233°C) compared to DAME. Lacks methoxy groups, reducing volatility.

1,4-Dimethoxytetrafluorobenzene (CAS: 362-56-1)

- Structure : Fluorine replaces chlorine atoms.

- Molecular Formula : C₈H₆F₄O₂; Molecular Weight: 210.13 g/mol .

- Properties : Lower molecular weight and distinct halogen (F vs. Cl) affect reactivity and environmental persistence.

Pentachloroanisole (PeCA)

- Structure : Five chlorine atoms and one methoxy group.

- Environmental Behavior : Dominated by long-range atmospheric transport, unlike DAME, which has local and distant sources .

- Bioaccumulation : Higher lipophilicity than DAME due to additional chlorine .

Drosophilin A (DA)

- Structure: Precursor to DAME; lacks one methoxy group (2,3,5,6-tetrachloro-4-methoxyphenol) .

- Biosynthesis : DA is methylated to form DAME in fungi.

- Stability : DAME is more stable and volatile, making it a superior biomarker .

| Parameter | DAME | Drosophilin A (DA) |

|---|---|---|

| Functional Groups | 4 Cl, 2 OCH₃ | 4 Cl, 1 OCH₃, 1 OH |

| Volatility | High | Low |

| Detection Method | GC-MS, e-nose | Requires derivatization for GC-MS |

Chlorinated Hydroquinone Metabolites

- Example : 1,2,3,4-Tetrachloro-5,6-dimethoxybenzene (TeCV).

- Comparison: TeCV shares structural similarity but differs in chlorine arrangement. Both compounds exhibit local environmental exchange, but DAME is more prevalent in fungal diagnostics .

Biological Activity

1,2,4,5-Tetrachloro-3,6-dimethoxybenzene (DAME) is an aromatic organic compound with the molecular formula C₈H₆Cl₄O₂. Its unique structure, characterized by a benzene ring substituted with chlorine and methoxy groups, suggests potential biological activities that are currently being explored in various research contexts. This article reviews the biological activity of DAME, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Weight : 275.94 g/mol

- Chemical Structure : The compound features a benzene ring with chlorine atoms at positions 1, 2, 4, and 5 and methoxy groups at positions 3 and 6. This configuration influences its reactivity and biological interactions.

DAME's biological activity is attributed to its interaction with specific molecular targets within cells. The presence of electron-withdrawing chlorine atoms and electron-donating methoxy groups enables DAME to modulate various biochemical pathways:

- Enzyme Inhibition : DAME may inhibit specific enzymes involved in cellular signaling pathways. For instance, it has been shown to affect the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation.

- Cell Cycle Regulation : Research indicates that DAME can influence cell cycle progression and apoptosis in certain cell types .

- Antimicrobial Activity : Preliminary studies suggest that DAME exhibits antimicrobial properties against various pathogens, including bacteria and fungi .

Biological Applications

DAME is being investigated for its potential applications in drug discovery and therapeutic interventions:

- Anticancer Research : DAME's ability to modulate cell signaling pathways makes it a candidate for anticancer drug development. Studies have shown that it may induce apoptosis in cancer cells by activating specific death receptors .

- Antimicrobial Agents : Its effectiveness against certain bacterial strains positions DAME as a potential lead compound for developing new antibiotics .

- Environmental Monitoring : DAME has been identified as a volatile compound emitted by specific wood-rotting fungi, which could be utilized in environmental diagnostics .

Case Studies

Several studies have highlighted the biological activity of DAME:

- Study on Antimicrobial Properties :

-

Cancer Cell Line Study :

- Research involving human cancer cell lines demonstrated that DAME induced apoptosis through the activation of caspase pathways. The study concluded that DAME could serve as a promising candidate for further development in cancer therapy.

- Fungal Detection Using E-Nose Technology :

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆Cl₄O₂ |

| Molecular Weight | 275.94 g/mol |

| Antimicrobial Activity | Effective against E. coli & S. aureus |

| Apoptosis Induction | Yes |

| Environmental Detection Method | E-Nose Technology |

Q & A

Basic Questions

Q. What are the key structural and thermodynamic properties of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene, and how can they be experimentally validated?

- Structural Properties : The compound has the molecular formula C₈H₆Cl₄O₂ , a molecular weight of 275.944 g/mol , and a planar aromatic core with two methoxy (-OCH₃) and four chlorine substituents in para positions . Validation methods include:

- 2D NMR (to confirm substituent positions).

- X-ray crystallography (for solid-state conformation).

Q. What analytical techniques are recommended for quantifying DAME in environmental samples?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Optimize with non-polar columns (e.g., DB-5) due to DAME’s low polarity. Detection limits (LOD) as low as 0.0017 mg/kg wet weight have been reported in fungal matrices .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection at 254 nm. Pre-concentration via solid-phase extraction (SPE) improves sensitivity in groundwater samples .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in DAME’s reported natural sources (fungal vs. plant)?

- Genomic Analysis : Screen fungal genomes (e.g., Parasola conopilea) for biosynthetic gene clusters (BGCs) encoding chlorinated aromatic metabolites. Compare with plant transcriptomes (e.g., papaya) to identify homologous pathways .

- Stable Isotope Probing : Use ¹³C-labeled precursors in fungal/plant cultures to trace DAME biosynthesis. Fungal systems are more likely to produce chlorinated metabolites via peroxidase-mediated pathways .

Q. What synthetic strategies optimize DAME production, and what intermediates are critical?

- One-Pot Synthesis : React 1,2,4,5-tetrachloro-3,6-diiodobenzene with aryl Grignard reagents (e.g., PhMgBr) in THF, followed by formylation with ethyl formate. Yields range from 33–80% , with tetraarylbenzene-1,4-diylbis(magnesium bromides) as key intermediates .

- Chlorination-Methoxylation : Start with 1,2,4,5-tetrachlorobenzene; use Cu(I)-catalyzed methoxylation under anaerobic conditions to minimize dechlorination .

Q. How do environmental factors influence DAME’s stability and detection in forest ecosystems?

- Photodegradation : UV irradiation in aqueous solutions leads to demethoxylation, forming 2,3,5,6-tetrachlorohydroquinone . Monitor via LC-MS/MS with electrospray ionization (ESI-) .

- Matrix Effects : In humus-rich soils, humic acids bind DAME, reducing extraction efficiency. Use accelerated solvent extraction (ASE) with dichloromethane:acetone (3:1) for recovery >85% .

Q. What mechanistic insights explain DAME’s role as a fungal metabolite?

- Antimicrobial Defense : DAME inhibits competing microorganisms via disruption of membrane integrity. Assay minimum inhibitory concentrations (MICs) against soil bacteria (e.g., Bacillus subtilis) .

- Biosynthetic Pathway : Proposed to derive from drosophilin A (DA) , a tetrachlorophenol precursor. Fungal peroxidases mediate sequential O-methylation and chlorination .

Q. Data Contradiction Analysis

Q. Why are there conflicting reports on DAME’s bioactivity in plant vs. fungal systems?

- Source Misidentification : Early studies misattributed plant-derived DAME due to co-extraction with structurally similar chlorinated aromatics (e.g., cochinolide derivatives). Confirm via HRMS and isotopic labeling .

- Bioassay Specificity : Fungal DAME exhibits bioactivity at lower concentrations (µg/mL) compared to plant isolates (mg/mL), suggesting purity or stereochemical differences .

Q. Methodological Tables

Properties

IUPAC Name |

1,2,4,5-tetrachloro-3,6-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl4O2/c1-13-7-3(9)5(11)8(14-2)6(12)4(7)10/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICARXIPJINIRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1Cl)Cl)OC)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70241468 | |

| Record name | Benzene, 1,2,3,5-tetrachloro-3,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944-78-5 | |

| Record name | Tetrachloro-1,4-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2,3,5-tetrachloro-3,6-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000944785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,3,5-tetrachloro-3,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.